2-(2-ethylphenyl)pyrazol-3-amine
Description
2-(2-Ethylphenyl)pyrazol-3-amine is a heterocyclic aromatic compound featuring a pyrazole core substituted with a 2-ethylphenyl group at the 2-position and an amine group at the 3-position. Pyrazoles are five-membered aromatic rings with two adjacent nitrogen atoms, and their derivatives are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and interacting with biological targets .
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(2-ethylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-2-9-5-3-4-6-10(9)14-11(12)7-8-13-14/h3-8H,2,12H2,1H3 |
InChI Key |
FSUXVENMPXTAHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethylphenyl)pyrazol-3-amine typically involves the reaction of 2-ethylphenylhydrazine with a suitable α,β-unsaturated carbonyl compound. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethylphenyl)pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazole derivatives.
Scientific Research Applications
2-(2-ethylphenyl)pyrazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-ethylphenyl)pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Pyrazol-3-amine derivatives differ primarily in substituent patterns on the pyrazole ring and the attached aryl groups. Below is a comparative analysis of key analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
